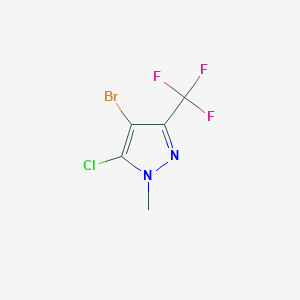
4-Bromo-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C5H3BrClF3N2 and its molecular weight is 263.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Bromo-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C5H4BrClF3N2
- Molecular Weight : 260.45 g/mol
- SMILES Notation : BrC1=C(N=N1)C(=C(C(F)(F)F)Cl)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition and receptor binding due to their unique electronic properties and steric effects.
Case Studies
- Antimicrobial Activity : A study demonstrated that pyrazole derivatives, including this compound, exhibited significant antimicrobial activity against various bacterial strains. The compound was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Antidiabetic Properties : Another investigation focused on the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that this pyrazole derivative could help manage postprandial hyperglycemia in diabetic patients by slowing down carbohydrate absorption .
- Antiparasitic Activity : Research has shown that modifications in the structure of pyrazoles can lead to varying degrees of antiparasitic activity. In particular, derivatives similar to this compound were tested against malaria parasites, revealing promising results in inhibiting parasite growth at low concentrations (EC50 values ranging from 0.025 to 0.577 μM) depending on structural modifications .
Data Tables
| Activity Type | Target Organism/Enzyme | EC50 Value (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | <10 | |
| α-Glucosidase Inhibition | Human α-glucosidase | 0.064 | |
| Antiparasitic | Plasmodium falciparum | 0.025 - 0.577 |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the coupling of appropriate halogenated precursors with pyrazole scaffolds. The introduction of trifluoromethyl groups typically enhances lipophilicity and metabolic stability, which are critical for drug development.
Propriétés
IUPAC Name |
4-bromo-5-chloro-1-methyl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClF3N2/c1-12-4(7)2(6)3(11-12)5(8,9)10/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLCGGQTMMTFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













